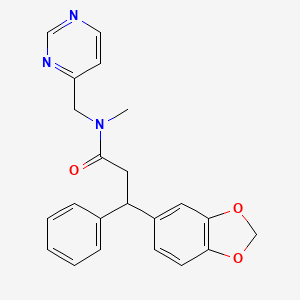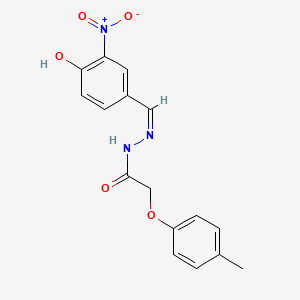![molecular formula C16H22ClNO3 B6028155 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6028155.png)
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as EMB-001, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to bind to sigma receptors and modulate their activity, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride is complex and involves its binding to sigma receptors, which are located in various tissues throughout the body. Sigma receptors are involved in a wide range of physiological processes, including neurotransmission, cell proliferation, and apoptosis. This compound has been shown to modulate sigma receptor activity in a selective and dose-dependent manner, which may explain its diverse biological effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell growth, and induction of apoptosis. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, which may have implications for the treatment of chronic pain and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on 4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride, including the development of new sigma receptor ligands with improved pharmacological properties, the investigation of its potential as a therapeutic agent for neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
4-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]morpholine hydrochloride can be synthesized through a multistep process involving the reaction of 4-(2-ethoxyphenoxy)but-2-yn-1-ol with morpholine in the presence of a catalyst, followed by purification and recrystallization. The final product is obtained as a white crystalline powder with a melting point of 155-157°C.
Propriétés
IUPAC Name |
4-[4-(2-ethoxyphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-19-15-7-3-4-8-16(15)20-12-6-5-9-17-10-13-18-14-11-17;/h3-4,7-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFRPNAXWYUYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6028078.png)
![ethyl 4-methyl-5-phenyl-2-{[2,2,2-trifluoro-1-(methoxycarbonyl)-1-(propionylamino)ethyl]amino}thiophene-3-carboxylate](/img/structure/B6028081.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-ethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6028085.png)
![methyl 2-{[(2-heptanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6028094.png)
![6-[(1-cyclopropylethyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B6028102.png)
![1-[(1-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B6028110.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028118.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6028161.png)
![methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate](/img/structure/B6028168.png)
